

2-Bromonicotinic Acid: A Technical Guide to Melting Point and Stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Bromonicotinic acid*

Cat. No.: B189398

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physicochemical properties of **2-Bromonicotinic acid** (CAS No: 35905-85-2), with a specific focus on its melting point and chemical stability. As a key building block and versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, a thorough understanding of these parameters is critical for its effective handling, storage, and application in research and development.[\[1\]](#)[\[2\]](#)

Physicochemical Properties of 2-Bromonicotinic Acid

Property	Value	Source(s)
Molecular Formula	C ₆ H ₄ BrNO ₂	[1]
Molecular Weight	202.01 g/mol	[1]
Appearance	White to light yellow to light orange powder or crystal	[3]
Purity	≥ 98% (GC)	[1]
Melting Point	254 °C	[1]
200-203 °C		[4]
199-203 °C		[5] [6]

Note: Discrepancies in reported melting point values may arise from different analytical methods or purity levels of the samples tested.

Stability Profile

2-Bromonicotinic acid is generally stable under recommended storage conditions.[\[1\]](#) However, its stability can be compromised by exposure to incompatible materials and improper storage environments, leading to degradation.

Storage and Handling: To ensure its integrity, **2-Bromonicotinic acid** should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[\[7\]](#)[\[8\]](#) Recommended storage temperatures are typically between 2-8°C.[\[1\]](#) It is also advised to protect the compound from light.[\[8\]](#)

Incompatible Materials: Contact with strong oxidizing agents, strong acids, and strong bases should be avoided as they can induce chemical degradation.[\[8\]](#)

Hazardous Decomposition: Thermal decomposition of **2-Bromonicotinic acid** can lead to the release of hazardous substances, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NO_x), hydrogen bromide, and bromine.[\[8\]](#)

Experimental Protocols

Melting Point Determination (Capillary Method)

The capillary method is a standard technique for determining the melting point of a solid crystalline substance.[\[9\]](#)

Apparatus:

- Melting point apparatus (manual or automated)[\[10\]](#)
- Glass capillary tubes (sealed at one end)[\[11\]](#)
- Mortar and pestle
- Sample of **2-Bromonicotinic acid** (must be dry)[\[11\]](#)

Procedure:

- Sample Preparation: A small amount of **2-Bromonicotinic acid** is finely ground into a powder using a mortar and pestle. The open end of a capillary tube is pressed into the powder.[9]
- Loading the Capillary Tube: The tube is inverted and tapped gently to pack the powder into the sealed end. The sample is further compacted by dropping the tube through a long glass tube to ensure a packed height of 2-3 mm.[11]
- Measurement:
 - The loaded capillary tube is placed into the heating block of the melting point apparatus. [10]
 - For an unknown sample, a rapid preliminary heating (4-5°C per minute) can be performed to determine an approximate melting range.
 - A second, more precise measurement is then conducted with a fresh sample. The temperature is rapidly increased to about 15-20°C below the approximate melting point, and then the heating rate is slowed to 1-2°C per minute.
- Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has turned into a transparent liquid is recorded as the completion of melting.[11] The result is reported as a melting range. For a pure compound, this range is typically sharp (0.5-1.0°C).

Chemical Stability Assessment (Accelerated Stability Testing)

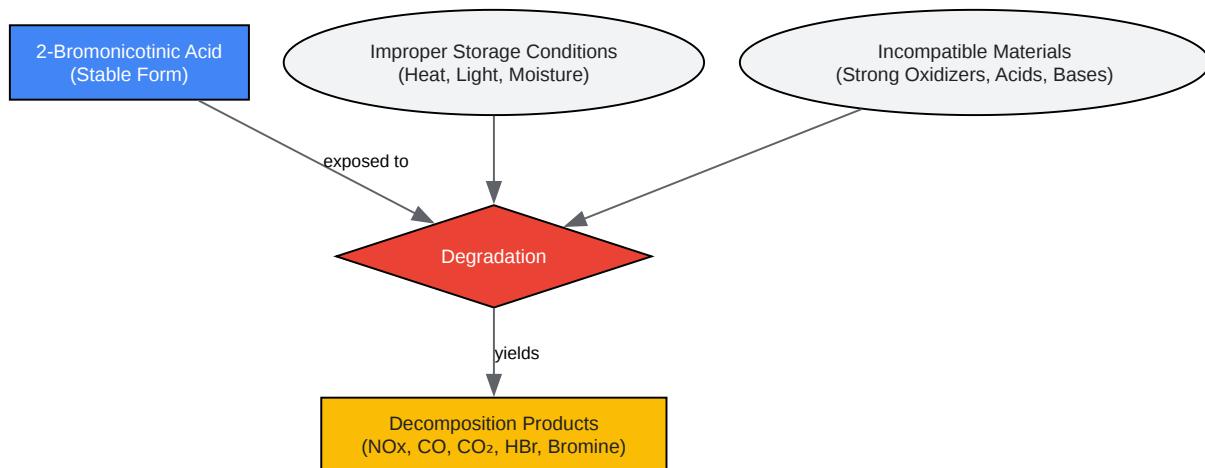
Accelerated stability studies are designed to increase the rate of chemical degradation by using exaggerated storage conditions to predict the shelf-life of a substance.[7][8]

Apparatus:

- Stability chambers with controlled temperature and humidity[12]

- Analytical instrumentation (e.g., High-Performance Liquid Chromatography - HPLC) for purity and degradation product analysis
- Appropriate containers for the substance

Procedure:


- Protocol Design: A stability testing protocol is established, defining the batches to be tested, storage conditions, testing intervals, and analytical methods to be used.[13]
- Sample Storage: Samples of **2-Bromonicotinic acid** from at least one representative batch are stored in the final container closure system under accelerated conditions. According to ICH guidelines, a common condition for accelerated testing is $40^{\circ}\text{C} \pm 2^{\circ}\text{C} / 75\% \text{ RH} \pm 5\% \text{ RH}$.[14]
- Testing Schedule: Samples are pulled and tested at specified time points, for example, at 0, 1, 2, 3, and 6 months.[7]
- Analysis: At each time point, the samples are analyzed for:
 - Appearance
 - Assay (potency)
 - Degradation products (using a validated stability-indicating HPLC method)[14]
 - Moisture content
- Data Evaluation: The data is analyzed to identify any significant changes in the quality of the substance over time. This information is used to establish a tentative shelf-life and recommended storage conditions, which are then confirmed by long-term, real-time stability studies.[8]

Visualizations

[Click to download full resolution via product page](#)

Caption: General workflow for an accelerated stability study.

[Click to download full resolution via product page](#)

Caption: Logical relationship of stability and degradation pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. jnfuturechemical.com [jnfuturechemical.com]
- 3. 2-Bromonicotinic Acid | 35905-85-2 | TCI EUROPE N.V. [tcichemicals.com]
- 4. 2-Bromonicotinic acid | CAS#:35905-85-2 | Chemsra [chemsrc.com]
- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]
- 7. www3.paho.org [www3.paho.org]
- 8. humiditycontrol.com [humiditycontrol.com]
- 9. thinksrs.com [thinksrs.com]
- 10. westlab.com [westlab.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. japsonline.com [japsonline.com]
- 14. gmpsop.com [gmpsop.com]
- To cite this document: BenchChem. [2-Bromonicotinic Acid: A Technical Guide to Melting Point and Stability]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b189398#2-bromonicotinic-acid-melting-point-and-stability\]](https://www.benchchem.com/product/b189398#2-bromonicotinic-acid-melting-point-and-stability)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

